1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione
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Overview
Description
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione is a synthetic organic compound belonging to the indolequinone family Indolequinones are known for their diverse biological activities, including antitumor properties
Preparation Methods
The synthesis of 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione typically involves a multi-step process. One common method is the one-pot synthesis, which includes the following steps :
Starting Materials: The synthesis begins with 1,4-naphthoquinones and terminal acetylenes.
Palladium-Catalyzed Coupling: A palladium-catalyzed coupling reaction is performed to combine the starting materials.
Copper-Catalyzed Cyclization: The resulting product undergoes a copper-catalyzed intramolecular cyclization to form the indolequinone structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions, such as halogenation and alkylation, are common at the 3-position of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione involves several pathways:
DNA Topoisomerase Inhibition: The compound inhibits DNA topoisomerase I and II, enzymes essential for DNA replication and repair.
ROS Accumulation: It induces apoptosis in cancer cells by promoting ROS-mediated stress, leading to cell death.
Caspase Activation: The compound activates caspase pathways, particularly caspase 9, which plays a role in the intrinsic apoptosis pathway.
Comparison with Similar Compounds
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione can be compared with other indolequinones, such as:
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research.
Properties
CAS No. |
830924-01-1 |
---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylethenyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C21H15NO2/c1-22-15(12-11-14-7-3-2-4-8-14)13-18-19(22)21(24)17-10-6-5-9-16(17)20(18)23/h2-13H,1H3 |
InChI Key |
QYLLMTWXVFYOAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C(=O)C3=CC=CC=C3C2=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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